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Compound of Interest

Compound Name: 5-Phenyl-2-oxazolidinone

Cat. No.: B1596615 Get Quote

Introduction
5-Phenyl-2-oxazolidinone is a heterocyclic organic compound with a core structure that is a

recurring motif in a variety of pharmacologically active molecules. Its derivatives are known to

exhibit a range of biological activities, making the precise and unambiguous characterization of

this foundational scaffold a critical step in drug discovery and development. This technical

guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate

and confirm the structure of 5-Phenyl-2-oxazolidinone, namely Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers

and scientists in the field, a comprehensive understanding of these techniques and the

interpretation of the data they generate is paramount for ensuring the integrity of synthetic

pathways and the quality of medicinal chemistry endeavors.

This guide is structured to provide not just the spectral data but also the underlying scientific

rationale for the observed spectroscopic signatures. We will delve into the nuances of each

technique, offering insights into experimental design and data interpretation, thereby providing

a robust framework for the spectroscopic analysis of 5-Phenyl-2-oxazolidinone and related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms within a molecule. For 5-Phenyl-2-oxazolidinone,

both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution NMR spectra of 5-Phenyl-2-oxazolidinone is

as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as

it must dissolve the sample without contributing interfering signals in the spectral regions of

interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

good signal dispersion and resolution.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-

noise), relaxation delay (to ensure full relaxation of protons), and spectral width.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A

larger number of scans is usually required due to the low natural abundance of the ¹³C

isotope.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Phenyl-2-oxazolidinone is expected to exhibit distinct signals

corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the

oxazolidinone ring. The integration of these signals should correspond to the number of protons

in each environment.

Table 1: Predicted ¹H NMR Data for 5-Phenyl-2-oxazolidinone
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 5.5 Triplet 1H Methine proton (C5-H)

~ 3.9 Triplet 2H
Methylene protons

(C4-H₂)

~ 8.0 Broad Singlet 1H Amide proton (N-H)

Aromatic Protons (δ ~7.2-7.4 ppm): The five protons of the phenyl group will appear as a

complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and

coupling patterns can be influenced by the solvent.

Methine Proton (C5-H, δ ~5.5 ppm): This proton is deshielded due to its proximity to the

oxygen atom and the phenyl group, thus appearing at a lower field. It is expected to be a

triplet due to coupling with the two adjacent methylene protons at C4.

Methylene Protons (C4-H₂, δ ~3.9 ppm): These two protons are diastereotopic and are

coupled to the methine proton at C5, resulting in a triplet.

Amide Proton (N-H, δ ~8.0 ppm): The amide proton signal is often broad and its chemical

shift can be highly dependent on the solvent, concentration, and temperature due to

hydrogen bonding and exchange. In some cases, it may be a broad singlet.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Data for 5-Phenyl-2-oxazolidinone
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Chemical Shift (δ, ppm) Assignment

~ 159 Carbonyl carbon (C=O)

~ 140 Quaternary aromatic carbon (C-ipso)

~ 129 Aromatic carbons (C-ortho, C-meta)

~ 126 Aromatic carbon (C-para)

~ 75 Methine carbon (C5)

~ 48 Methylene carbon (C4)

Carbonyl Carbon (C=O, δ ~159 ppm): The carbonyl carbon of the cyclic carbamate is

significantly deshielded and appears at a very low field.

Aromatic Carbons (δ ~126-140 ppm): The six carbons of the phenyl ring will give rise to four

distinct signals due to symmetry. The ipso-carbon (attached to the oxazolidinone ring) will be

the most downfield of the aromatic signals.

Methine Carbon (C5, δ ~75 ppm): This carbon is attached to an oxygen atom and the phenyl

group, leading to a downfield shift.

Methylene Carbon (C4, δ ~48 ppm): This carbon is adjacent to the nitrogen atom and is

found in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Experimental Protocol for FTIR Analysis
For a solid sample like 5-Phenyl-2-oxazolidinone, the following Attenuated Total Reflectance

(ATR) or KBr pellet method is commonly used:
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ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g.,

diamond or germanium). A pressure arm is applied to ensure good contact between the

sample and the crystal.

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is

first recorded. Then, the sample spectrum is acquired. The instrument records the

transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).

IR Spectral Analysis
The IR spectrum of 5-Phenyl-2-oxazolidinone will be dominated by characteristic absorption

bands corresponding to its key functional groups.

Table 3: Principal IR Absorption Bands for 5-Phenyl-2-oxazolidinone

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~ 3300 Medium, Broad N-H Stretch Amide

~ 3050 Medium C-H Stretch Aromatic

~ 2900 Medium C-H Stretch Aliphatic

~ 1750 Strong, Sharp C=O Stretch
Cyclic Carbamate

(Oxazolidinone)

~ 1600, 1490 Medium C=C Stretch Aromatic Ring

~ 1250 Strong C-O Stretch Ether-like

~ 750, 700 Strong C-H Bending
Monosubstituted

Benzene

N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is indicative of

the N-H stretching vibration of the secondary amide within the oxazolidinone ring.
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Aromatic C-H Stretch (~3050 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of the C-

H stretching vibrations of the phenyl group.

Aliphatic C-H Stretch (~2900 cm⁻¹): Absorptions just below 3000 cm⁻¹ arise from the C-H

stretching of the methylene and methine groups in the oxazolidinone ring.

C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band in this region is the

most characteristic feature of the spectrum, corresponding to the carbonyl stretching

vibration of the cyclic carbamate. The exact position can be influenced by ring strain.

Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These medium intensity bands are due to the

carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch (~1250 cm⁻¹): A strong band in this region is attributed to the C-O stretching

vibration of the ether-like linkage within the oxazolidinone ring.

Aromatic C-H Bending (~750, 700 cm⁻¹): Strong bands in this region are characteristic of the

out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing the fragmentation pattern.

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile

organic molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

radical cation known as the molecular ion (M⁺•).
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Mass Spectral Analysis
The mass spectrum of 5-Phenyl-2-oxazolidinone (Molecular Formula: C₉H₉NO₂, Molecular

Weight: 163.17 g/mol ) is expected to show a molecular ion peak and several characteristic

fragment ions.[1]

Table 4: Predicted Mass Spectrum Data for 5-Phenyl-2-oxazolidinone

m/z Proposed Fragment

163 [M]⁺• (Molecular Ion)

104 [C₆H₅CHO]⁺•

77 [C₆H₅]⁺

51 [C₄H₃]⁺

Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecule that

has lost one electron. The presence of this peak confirms the molecular weight of the

compound.

Fragmentation Pattern: The molecular ion is a radical cation and can undergo fragmentation

to form more stable ions. A plausible fragmentation pathway is initiated by the cleavage of

the bonds within the oxazolidinone ring.

Loss of HNCO: A common fragmentation pathway for oxazolidinones is the retro-Diels-

Alder-type cleavage leading to the loss of isocyanic acid (HNCO, 43 Da), which would

result in a fragment at m/z 120, corresponding to styrene oxide.

Formation of the Phenyl Cation (m/z 77): Loss of the entire oxazolidinone side chain can

lead to the formation of the stable phenyl cation.
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Formation of Benzaldehyde Radical Cation (m/z 104): Cleavage and rearrangement can

lead to the formation of a fragment corresponding to the benzaldehyde radical cation.

Integrated Spectroscopic Analysis Workflow
The definitive characterization of 5-Phenyl-2-oxazolidinone relies on the synergistic

interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the

structural puzzle.

Workflow for the spectroscopic characterization of 5-Phenyl-2-oxazolidinone.

Conclusion
The spectroscopic characterization of 5-Phenyl-2-oxazolidinone is a multi-faceted process

that requires the application of complementary analytical techniques. NMR spectroscopy

provides an intricate map of the carbon-hydrogen framework, IR spectroscopy offers a rapid

and definitive confirmation of the key functional groups, and mass spectrometry establishes the

molecular weight and provides insights into the molecule's stability and fragmentation

pathways. By integrating the data from these three powerful techniques, researchers can

confidently verify the identity and purity of 5-Phenyl-2-oxazolidinone, a critical step for its use

in further chemical synthesis and drug development programs. This guide serves as a

comprehensive resource for scientists, providing both the expected spectral data and the

scientific principles behind their interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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